HP-beta-CD

概要

説明

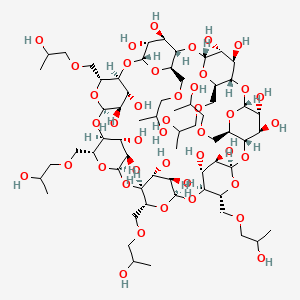

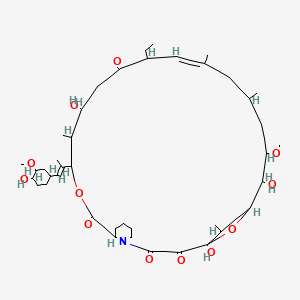

HP-beta-CD is a derivative of beta-cyclodextrin that is used as an excipient for steroid drugs and as a lipid chelator . It is a truncated cone-shaped oligosaccharide partially substituted by hydroxypropyl groups, and it has a hydrophilic external surface and a hydrophobic central cavity . This enables it to encapsulate hydrophobic guest molecules to form non-covalent dynamic inclusion complexes .

Synthesis Analysis

HP-beta-CD can be synthesized using various methods. For instance, composite nanoparticles consisting of zein and hydroxypropyl beta-cyclodextrin were prepared using a combined antisolvent co-precipitation/electrostatic interaction method . Other methods include kneading, physical mixture, and coprecipitation .

Molecular Structure Analysis

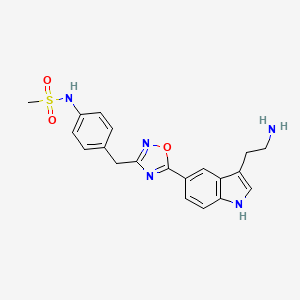

The molecular formula of HP-beta-CD is C63H112O42 . It has a hydrophilic external surface and a hydrophobic central cavity, which enables it to encapsulate hydrophobic guest molecules to form non-covalent dynamic inclusion complexes .

Chemical Reactions Analysis

HP-beta-CD can form inclusion complexes with various compounds to improve their solubility and stability . For example, the inclusion complex of chrysin with HP-beta-CD was prepared using various methods, and the resulting compound was found to be more stable in water under physiologically relevant conditions .

Physical And Chemical Properties Analysis

HP-beta-CD is a derivative of beta-cyclodextrin with improved water solubility . Its molecular weight is 1541.5 g/mol .

科学的研究の応用

Drug Delivery and Bioavailability Enhancement

HP-beta-CD is widely used in the pharmaceutical industry to enhance the stability, solubility, and bioavailability of numerous molecules, including drugs . It forms inclusion complexes with guest molecules, improving their physicochemical properties . HP-beta-CD is the least toxic of the cyclodextrins and is well tolerated in humans .

Nutraceuticals

HP-beta-CD is also used to improve the stability and bioavailability of nutraceuticals . Nutraceuticals are products derived from food sources that provide extra health benefits, in addition to the basic nutritional value found in foods .

Thermodynamic Studies

Isothermal titration calorimetry (ITC) studies have been applied to HP-beta-CD/guest complexes, providing valuable thermodynamic data . These studies highlight the thermodynamic factors that are decisive for optimal encapsulation .

Stability of Oleuropein Inclusion Complexes

HP-beta-CD is used to prepare inclusion complexes due to its superior solubility and intestinal absorption . In a study, oleuropein (OL) inclusion complexes with beta-CD and HP-beta-CD were prepared, and it was found that these complexes significantly enhanced the solubility, intestinal permeation, and antioxidant activity of OL .

Treatment of Alzheimer’s Disease

HP-beta-CD has shown promise in animal studies for treating Alzheimer’s disease . The compound’s ability to bind and transport molecules could potentially be used to deliver therapeutic agents to the brain .

Treatment of Niemann-Pick Disease

HP-beta-CD is also being studied for its potential use in treating Niemann-Pick disease (NPC), a rare and fatal genetic disorder . The compound’s ability to bind cholesterol could potentially be used to remove excess cholesterol from cells, a characteristic feature of NPC .

作用機序

Target of Action

HP-beta-CD primarily targets cholesterol and other lipids within cells . It is known to interact with cholesterol in the cell membrane and within intracellular compartments, such as lysosomes . This interaction plays a crucial role in the compound’s therapeutic effects.

Mode of Action

HP-beta-CD interacts with its targets by forming inclusion complexes . These complexes are formed due to the compound’s unique structure, which allows it to encapsulate hydrophobic molecules such as cholesterol . This encapsulation process enhances the solubility and bioavailability of these molecules . In addition, HP-beta-CD can transport sequestered cholesterol from the lysosome to the cytosol, similar to the NPC1 and NPC2 proteins .

Biochemical Pathways

HP-beta-CD affects several biochemical pathways related to cholesterol metabolism. It reduces the intracellular accumulation of cholesterol by shifting the cellular cholesterol equilibrium away from the cell . This action can lead to significant changes in gene expression, including the reduction of LDLR and SREBP1 genes, which are involved in cholesterol uptake and synthesis .

Pharmacokinetics

HP-beta-CD exhibits fast distribution and elimination, similar to native beta-cyclodextrins . It is well-tolerated in various animal species, particularly when administered orally . The oral bioavailability of cyclodextrins is generally low, ranging from 0.1% to 3% . Hp-beta-cd can significantly enhance the bioavailability of encapsulated compounds .

Result of Action

The primary result of HP-beta-CD action is the reduction of intracellular cholesterol levels . This can lead to various cellular effects, including the activation of transcription factor EB, a master regulator of lysosomal function and autophagy . HP-beta-CD treatment also results in significant cell growth inhibition through G2/M cell-cycle arrest and apoptosis .

Action Environment

The action of HP-beta-CD can be influenced by various environmental factors. For instance, oxidative stress can increase both cholesterol uptake and intracellular accumulation of lipofuscin, a biomarker of aging . HP-beta-CD can mitigate these adverse effects by reducing cholesterol levels and associated gene expression . In the absence of oxidative stress, hp-beta-cd can paradoxically increase cholesterol accumulation via upregulation of cholesterol biosynthesis .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H112O42/c1-22(64)8-85-15-29-50-36(71)43(78)57(92-29)100-51-30(16-86-9-23(2)65)94-59(45(80)38(51)73)102-53-32(18-88-11-25(4)67)96-61(47(82)40(53)75)104-55-34(20-90-13-27(6)69)98-63(49(84)42(55)77)105-56-35(21-91-14-28(7)70)97-62(48(83)41(56)76)103-54-33(19-89-12-26(5)68)95-60(46(81)39(54)74)101-52-31(17-87-10-24(3)66)93-58(99-50)44(79)37(52)72/h22-84H,8-21H2,1-7H3/t22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLHGICHYURWBS-LKONHMLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(COC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)COCC(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H112O42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017375 | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1541.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trappsol Cyclo | |

CAS RN |

107745-73-3 | |

| Record name | beta-Cyclodextrin, 6A,6B,6C,6D,6E,6F,6G-heptakis-O-(2-hydroxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107745733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6A,6B,6C,6D,6E,6F,6G-Heptakis-O-(2-hydroxypropyl)-β-cyclodextrinr | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1-Azabicyclo[2.2.1]heptan-3-yl)-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B1673902.png)

![1'-benzyl-3,4-dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B1673903.png)

![[3',4,6-Trihydroxy-6'-(hydroxymethyl)-5'-[3,4,5-trihydroxy-6-[[(2E,4E)-8-hydroxydeca-2,4-dienoyl]oxymethyl]oxan-2-yl]oxyspiro[1H-2-benzofuran-3,2'-oxane]-4'-yl] (2E,4E,8E,10E)-7-hydroxy-8,14-dimethylhexadeca-2,4,8,10-tetraenoate](/img/structure/B1673904.png)

![tert-butyl N-[(E,2S,3S,5R)-5-[[1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate](/img/structure/B1673905.png)

![tert-butyl N-[(2S,3S,5R)-3-hydroxy-6-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-[[4-(2-morpholin-4-ylethoxy)phenyl]methyl]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B1673908.png)

![4-[[Anilino(oxo)methyl]amino]-5,7-dichloro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid](/img/structure/B1673909.png)

![[1-(4-Hydroxyphenoxy)-1-phosphonoethyl]phosphonic acid](/img/structure/B1673911.png)

![1-(4-Chloro-benzyl)-2-[2,2-dimethyl-3-(1H-tetrazol-5-yl)-propyl]-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylene](/img/structure/B1673914.png)

![3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide](/img/structure/B1673917.png)

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)